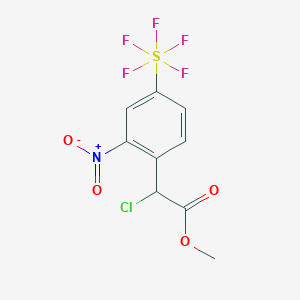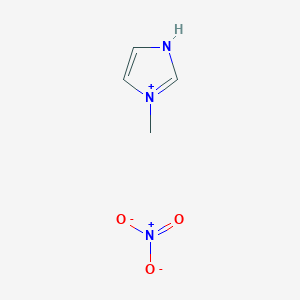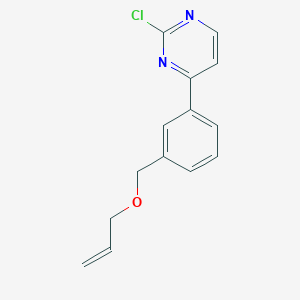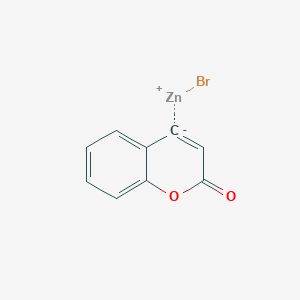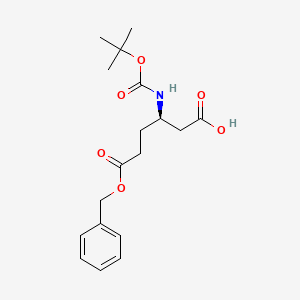
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, abbreviated as DCFPF, is a synthetic furan-based compound that has been studied for its potential applications in scientific research. DCFPF is a colorless, odorless, and relatively stable compound, making it an attractive candidate for use in laboratory experiments.
科学研究应用
DCFPF has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. For example, it has been used to study the effects of oxidative stress on cell death and the role of oxidative stress in aging. It has also been used to study the effects of reactive oxygen species (ROS) on cell signaling pathways and the role of ROS in the regulation of gene expression. Additionally, DCFPF has been used to study the effects of inflammation on cell death and the role of inflammation in the development of diseases such as cancer.
作用机制
The mechanism of action of DCFPF is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells. Additionally, it is believed to interact with redox-sensitive transcription factors, which may help to regulate gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCFPF are not yet fully understood. However, it has been shown to reduce oxidative stress and inflammation in cells. Additionally, it has been shown to modulate gene expression and cell signaling pathways.
实验室实验的优点和局限性
The main advantage of using DCFPF in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments. However, it is important to note that the effects of DCFPF on biochemical and physiological processes are not yet fully understood, so caution should be taken when using it in experiments.
未来方向
There are a number of potential future directions for the use of DCFPF in scientific research. These include further studies into its mechanism of action, its effects on gene expression and cell signaling pathways, and its potential therapeutic applications. Additionally, further studies into its effects on oxidative stress and inflammation could provide insight into the development of diseases such as cancer. Finally, further research into its potential uses as an antioxidant could lead to the development of novel therapies for the treatment of oxidative stress-related diseases.
合成方法
DCFPF can be synthesized using a two-step process. First, 2,5-dichlorophenol is reacted with furan in a solvent such as ethanol or methanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, DCFPF, as well as a byproduct, 2,5-dichlorophenyl furan. The second step of the synthesis involves purifying the DCFPF from the byproduct. This can be done by distillation or recrystallization.
属性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOIGYCGBMJHR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



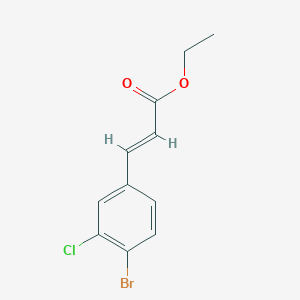
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)

